
1,3-Diphenylpropane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylpropane-2-thiol is an organic compound with the molecular formula C15H16S. It is characterized by the presence of two phenyl groups attached to a propane backbone, with a thiol group (-SH) at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylpropane with thiolating agents under controlled conditions. For instance, the reaction of 1,3-diphenylpropane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Diphenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted derivatives of this compound.
科学的研究の応用
1,3-Diphenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-diphenylpropane-2-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with enzymes and proteins, modulating their activity and stability .
類似化合物との比較
Similar Compounds
1,3-Diphenylpropene: Similar in structure but lacks the thiol group.
1,3-Diphenylpropane: Similar backbone but without the thiol functionality.
Uniqueness
1,3-Diphenylpropane-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C15H16S |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
1,3-diphenylpropane-2-thiol |
InChI |
InChI=1S/C15H16S/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChIキー |
AYNMJAYMSHAKMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


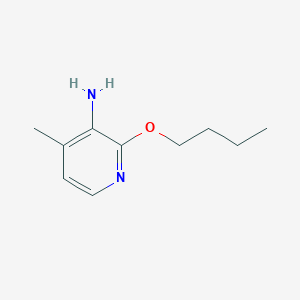

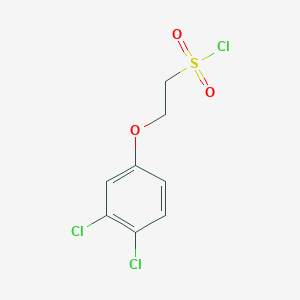
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
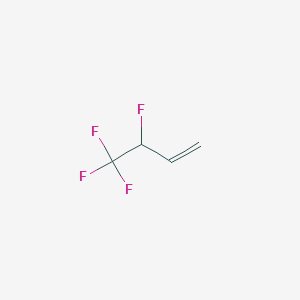

![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
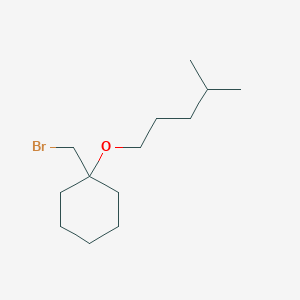

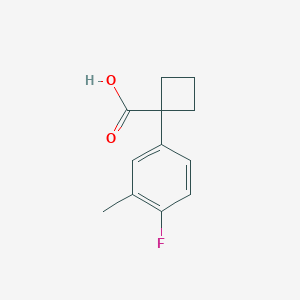
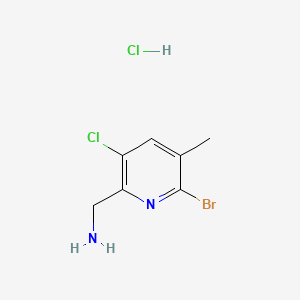
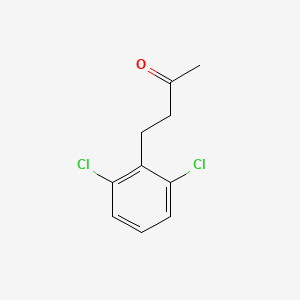
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
